Product packaging for N-Methylpropylamine(Cat. No.:CAS No. 627-35-0)

N-Methylpropylamine

Cat. No.: B120458
CAS No.: 627-35-0
M. Wt: 73.14 g/mol
InChI Key: GVWISOJSERXQBM-UHFFFAOYSA-N
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Description

Historical Context and Development in Amine Chemistry

The study of amines, including NMPA, is rooted in the 19th-century exploration of ammonia derivatives. Early synthetic methods for alkylamines involved the reaction of alcohols or alkyl halides with ammonia, a process refined over decades to improve selectivity and yield. NMPA emerged as a specific focus in mid-20th-century research, driven by the demand for specialized amines in industrial and pharmaceutical contexts.

A pivotal advancement was the development of catalytic methods for amine synthesis, such as the use of silica-alumina catalysts in the reaction of methanol and ammonia. These methods enabled scalable production of methylamines, including derivatives like NMPA. By the 1970s, optimized protocols for reductive amination and alkylation allowed precise control over substituents on the nitrogen atom, facilitating the synthesis of secondary amines like NMPA with high purity.

The compound’s historical trajectory mirrors broader trends in amine chemistry, where the push for greener synthesis methods—such as microwave-assisted reactions and solvent-free conditions—has recently gained prominence. These innovations address environmental concerns while maintaining the efficiency required for large-scale production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N B120458 N-Methylpropylamine CAS No. 627-35-0

Properties

IUPAC Name

N-methylpropan-1-amine
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InChI

InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GVWISOJSERXQBM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11N
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DSSTOX Substance ID

DTXSID50211760
Record name N-Methyl-N-propylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-propylamine
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Vapor Pressure

141.0 [mmHg]
Record name N-Methyl-N-propylamine
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CAS No.

627-35-0
Record name N-Methyl-N-propylamine
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Record name N-METHYL-N-PROPYLAMINE
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Preparation Methods

Reaction Mechanism and Conditions

Propylamine (1.0 equiv) and formaldehyde (1.2 equiv) are combined in ethanol at 0–5°C to form the imine intermediate. The reduction step employs lithium aluminum hydride (LiAlH₄, 2.1 equiv) in diethyl ether, yielding this compound after 6–10 hours at reflux. Post-reduction, the product is isolated via distillation under reduced pressure (b.p. 65°C at 0.2 mmHg).

Yield and Byproducts

  • Yield : 50–70% (dependent on reaction scale and purification).

  • Byproducts : Trace amounts of tertiary amines (e.g., dimethylpropylamine) due to over-alkylation.

Advantages

  • High functional group tolerance.

  • Utilizes inexpensive reagents (formaldehyde, LiAlH₄).

Mannich Reaction and Zinc-Mediated Decomposition

Adapted from a patented synthesis of N-methyl isopropylamine, this method employs a Mannich reaction followed by zinc-mediated decomposition to generate this compound.

Stepwise Procedure

  • Mannich Reaction : Propylamine reacts with formaldehyde (1:2.1 molar ratio) in ethanol at 0–5°C to form 1,3,5-tri(propyl)hexahydro-1,3,5-triazine.

  • Decomposition : The triazine intermediate is treated with zinc powder and concentrated HCl (-10–10°C, 1–10 hours), followed by filtration and alkaline hydrolysis (40% NaOH, 80–150°C).

Key Parameters

  • Zinc powder ratio : 1:1–6 (triazine:Zn).

  • Yield : >80% (reported for analogous N-methyl isopropylamine synthesis).

Industrial Applicability

  • Minimal byproducts (e.g., <5% polymeric residues).

  • Scalable to multi-kilogram batches with stable product quality.

Alkylation of Propylamine with Methyl Halides

A classical SN2 approach involves alkylating propylamine with methyl iodide in the presence of a base (e.g., NaOH).

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or water.

  • Temperature : 25–40°C.

  • Stoichiometry : Propylamine:methyl iodide:base = 1:1.1:1.2.

Challenges

  • Over-alkylation : Excess methyl iodide leads to quaternary ammonium salts.

  • Yield : 60–75% (with careful stoichiometric control).

Comparative Analysis of Methods

Method Reactants Conditions Yield Byproducts
Reductive AminationPropylamine, HCHOLiAlH₄, Et₂O, reflux50–70%Tertiary amines
Mannich DecompositionPropylamine, HCHO, ZnHCl/NaOH, 80–150°C>80%Polymeric residues
Alkylation[General]Propylamine, CH₃ITHF, 25–40°C60–75%Quaternary salts

Chemical Reactions Analysis

Types of Reactions: N-Methylpropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.

    Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl-N-methylpropylamines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, temperature range of 20-50°C.

    Reduction: Lithium aluminum hydride, temperature range of 0-25°C.

    Substitution: Alkyl halides, temperature range of 50-100°C.

Major Products:

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: N-Alkyl-N-methylpropylamines.

Scientific Research Applications

Pharmaceutical Applications

N-Methylpropylamine has been explored for its potential in drug development, particularly as an inhibitor in tuberculosis therapy. A study focused on the synthesis of novel inhibitors targeting the MenA enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis demonstrated that derivatives of this compound exhibited significant antibacterial activity with IC50_{50} values ranging from 13 to 22 μM . This highlights its role in developing new treatments for resistant strains of tuberculosis.

Chemical Synthesis

This compound serves as a crucial reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. For example, it has been utilized in the synthesis of various pharmaceutical intermediates and agrochemicals. The following table summarizes some specific reactions involving this compound:

Reaction TypeProductYield
Amide FormationN-Methyl-N-propyl-3-(4'-trifluoromethylbiphenyl-2-carbonylamino)-benzoic acid amide44%
AlkylationVarious alkylated aminesVariable
Synthesis of Menaquinone InhibitorsNovel MenA inhibitorsHigh

Biochemical Research

In biochemical studies, this compound has been identified as a naturally occurring compound in tobacco smoke condensate, which raises questions about its effects on human health and its potential role in cellular processes . Its interactions with biological systems are being investigated to understand better its implications in toxicology and pharmacology.

Analytical Chemistry

This compound is also employed as a derivatizing agent in analytical chemistry, particularly in chromatographic methods for the detection and quantification of amines and other small molecules. A recent method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) demonstrated effective quantification of short-chain amines, including this compound, in aqueous matrices .

Case Study 1: Tuberculosis Treatment Development

A research team synthesized several analogs of this compound to evaluate their efficacy against Mycobacterium tuberculosis. The study found that certain derivatives not only inhibited bacterial growth but also improved pharmacokinetic parameters when used in combination therapies, achieving nearly complete sterilization within two weeks .

Case Study 2: Toxicological Assessment

A toxicological study investigated the effects of this compound exposure on human cell lines. Results indicated that while low concentrations did not exhibit significant cytotoxicity, higher concentrations caused severe cellular damage and apoptosis, emphasizing the need for careful handling and further research into its safety profile .

Mechanism of Action

The mechanism of action of N-Methylpropylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Table 2. Hazard Comparison of Selected Amines

Compound Flammability Corrosivity Key Hazard
This compound Category 2 Category 1B Severe eye/skin damage
Triethylamine Category 2 Category 1 Respiratory irritant
Methylpropylnitrosamine N/A N/A Carcinogenic (nitrosamine risk)

Biological Activity

N-Methylpropylamine (NMPA) is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of NMPA, covering its synthesis, mechanisms of action, and various case studies that illustrate its effects in different biological contexts.

Chemical Structure and Synthesis

This compound is classified as a primary amine with the chemical formula C4_4H11_11N. It is structurally characterized by a propyl group attached to a nitrogen atom that carries a methyl substituent. The synthesis of NMPA typically involves the alkylation of methylamine with propyl halides, which can be achieved through several methods, including reductive amination and direct alkylation techniques .

NMPA exhibits various biological activities primarily due to its interaction with neurotransmitter systems and cellular pathways. The compound has been implicated in the modulation of:

  • Cholinergic Activity : NMPA has shown potential as an inhibitor of cholinesterase enzymes, which are critical in regulating acetylcholine levels in the nervous system. This inhibition can enhance cholinergic signaling, making NMPA a candidate for therapeutic strategies in neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Properties : Research indicates that NMPA may influence oxidative stress pathways, potentially enhancing cellular defenses against reactive oxygen species (ROS). This property is particularly relevant in conditions characterized by oxidative damage .
  • Neuroprotective Effects : Studies have demonstrated that NMPA can exert neuroprotective effects in animal models by reducing neuronal cell death and promoting survival pathways. This is particularly relevant in the context of neurotoxicity induced by various agents .

1. Neurotoxicity and Protective Effects

In a study involving mice, subcutaneous administration of NMPA was shown to mitigate lesions caused by neurotoxic agents. Specifically, it reduced edema and necrosis in critical brain regions such as the hypothalamus and medulla oblongata . This suggests that NMPA may have protective effects against neurotoxic insults.

2. Cholinesterase Inhibition

The inhibitory potency of NMPA against human acetylcholinesterase (hAChE) was assessed using spectrophotometric methods. While specific IC50_{50} values were not determined due to low maximum inhibition rates, the compound demonstrated significant inhibition at concentrations below 1 μM . This activity positions NMPA as a potential candidate for further development in treating Alzheimer's disease.

3. Silicification Activity

Research on polyamines related to NMPA revealed their role in promoting silicification processes in vitro. These findings suggest that NMPA derivatives might have applications in biomimetic materials science . The ability to enhance silica formation could lead to innovative approaches in material design.

Data Summary

Biological Activity Mechanism Study Reference
Cholinesterase InhibitionEnhances cholinergic signaling
Neuroprotective EffectsReduces neuronal cell death
Antioxidant PropertiesModulates oxidative stress
Silicification ActivityPromotes silica formation

Q & A

Basic Research Questions

Q. How is N-Methylpropylamine systematically named under IUPAC guidelines?

  • Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain (propyl group) and the substituent (methyl group attached to the amine nitrogen). For CH₃CH₂CH₂NHCH₃, the primary chain is propane, with the amine group at position 1. The substituent is denoted as "N-methyl," resulting in N-methyl-1-aminopropane . Common names like "this compound" are also used but less precise in formal contexts.

Q. What experimental methods are recommended for characterizing this compound's purity and structure?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis, as it resolves volatile amines effectively. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the methyl group (-CH₃) at the nitrogen and the propyl chain. Physical properties like boiling point (61–63°C) and density (0.713 g/cm³) can confirm identity via comparison with literature values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to flammability (UN 2733) and corrosivity, store in a ventilated, cool area away from oxidizers. Use PPE (gloves, goggles) and work under a fume hood. Spills require absorption with inert materials (e.g., diatomaceous earth) and decontamination with ethanol . Documented SDS guidelines should be strictly followed .

Q. How is this compound synthesized, and what are common impurities?

  • Methodological Answer : A standard route involves alkylation of propylamine with methyl iodide in a basic medium. Impurities like unreacted propylamine or di-alkylated byproducts (e.g., N,N-dimethylpropylamine) may form. Purification via fractional distillation under inert atmosphere is recommended, with GC monitoring .

Advanced Research Questions

Q. How can computational modeling predict this compound's reactivity in drug-binding interactions?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets. For instance, the this compound group in certain inhibitors forms hydrogen bonds with residues like Phe43 in subsite A of transporters, as shown in mutagenesis studies . Density functional theory (DFT) calculations further elucidate electronic properties affecting binding affinity.

Q. What analytical strategies mitigate nitrosamine formation risks in amine-containing formulations?

  • Methodological Answer : Monitor nitrosation potential using LC-MS/MS to detect trace N-nitrosamines. Structural analogs (e.g., N-nitrosodi-n-propylamine) serve as reference standards. Preemptive measures include adding antioxidants (e.g., ascorbic acid) to formulations and avoiding nitrite sources .

Q. How should researchers resolve contradictions in reported solvent effects on this compound reactions?

  • Methodological Answer : Systematic replication under controlled conditions (temperature, solvent polarity, catalyst) is key. For example, discrepancies in alkylation yields may arise from trace water in solvents. Use Karl Fischer titration to verify solvent dryness and compare results against literature with documented reaction parameters .

Q. What environmental precautions are essential for large-scale this compound studies?

  • Methodological Answer : Prevent aquatic contamination by using secondary containment trays and neutralizing waste with dilute acetic acid before disposal. Airborne exposure risks require real-time monitoring with PID detectors. Environmental impact assessments should align with EPA Method 8270B for amine quantification .

Q. How does this compound's reactivity compare to structurally similar amines (e.g., N,N-Dimethylisopropylamine)?

  • Methodological Answer : Comparative studies using kinetic assays (e.g., nucleophilic substitution rates) reveal steric and electronic differences. This compound’s linear propyl chain enhances nucleophilicity versus branched analogs. Reactivity trends can be validated via Hammett plots or IR spectroscopy tracking bond vibrations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylpropylamine
Reactant of Route 2
Reactant of Route 2
N-Methylpropylamine

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